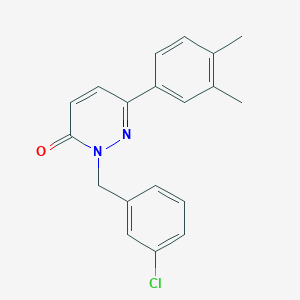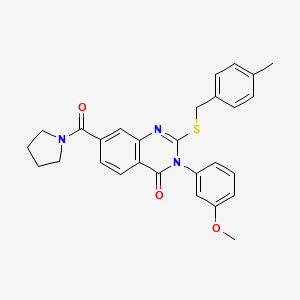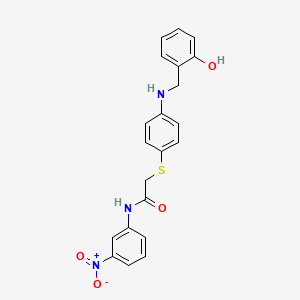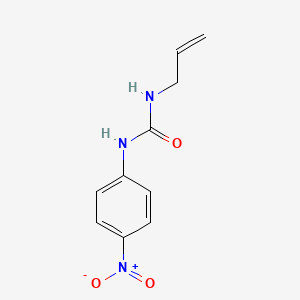
2-(3-chlorobenzyl)-6-(3,4-dimethylphenyl)pyridazin-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-chlorobenzyl)-6-(3,4-dimethylphenyl)pyridazin-3(2H)-one (CBDMPP) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. CBDMPP is a pyridazine-based compound that exhibits unique chemical and physical properties, making it an attractive target for researchers worldwide.
作用机制
The exact mechanism of action of 2-(3-chlorobenzyl)-6-(3,4-dimethylphenyl)pyridazin-3(2H)-one is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cell proliferation and survival. 2-(3-chlorobenzyl)-6-(3,4-dimethylphenyl)pyridazin-3(2H)-one has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are essential for cell cycle progression. Moreover, 2-(3-chlorobenzyl)-6-(3,4-dimethylphenyl)pyridazin-3(2H)-one has been shown to induce the expression of pro-apoptotic proteins, leading to the activation of the intrinsic apoptotic pathway.
Biochemical and Physiological Effects:
2-(3-chlorobenzyl)-6-(3,4-dimethylphenyl)pyridazin-3(2H)-one has been shown to exhibit potent antiproliferative activity against various cancer cell lines, with IC50 values ranging from 0.2 to 2.5 μM. Moreover, 2-(3-chlorobenzyl)-6-(3,4-dimethylphenyl)pyridazin-3(2H)-one has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. In addition to its anticancer properties, 2-(3-chlorobenzyl)-6-(3,4-dimethylphenyl)pyridazin-3(2H)-one has also been investigated for its potential use as an anti-inflammatory agent, with promising results. 2-(3-chlorobenzyl)-6-(3,4-dimethylphenyl)pyridazin-3(2H)-one has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo.
实验室实验的优点和局限性
One of the main advantages of 2-(3-chlorobenzyl)-6-(3,4-dimethylphenyl)pyridazin-3(2H)-one is its potent antiproliferative activity against various cancer cell lines, making it an attractive target for researchers in the field of medicinal chemistry. Moreover, 2-(3-chlorobenzyl)-6-(3,4-dimethylphenyl)pyridazin-3(2H)-one has been shown to exhibit selectivity towards cancer cells, with minimal toxicity towards normal cells. However, one of the main limitations of 2-(3-chlorobenzyl)-6-(3,4-dimethylphenyl)pyridazin-3(2H)-one is its poor solubility in aqueous media, which can limit its bioavailability and therapeutic efficacy.
未来方向
There are several future directions for the research and development of 2-(3-chlorobenzyl)-6-(3,4-dimethylphenyl)pyridazin-3(2H)-one. One of the main areas of focus is the optimization of its chemical structure to improve its solubility and bioavailability. Moreover, the development of 2-(3-chlorobenzyl)-6-(3,4-dimethylphenyl)pyridazin-3(2H)-one derivatives with enhanced anticancer properties and selectivity towards cancer cells is also an area of interest. Furthermore, the investigation of the mechanism of action of 2-(3-chlorobenzyl)-6-(3,4-dimethylphenyl)pyridazin-3(2H)-one and its potential use as an anti-inflammatory agent warrants further research. Finally, the evaluation of the in vivo efficacy and toxicity of 2-(3-chlorobenzyl)-6-(3,4-dimethylphenyl)pyridazin-3(2H)-one and its derivatives is essential for the development of novel therapeutic agents.
合成方法
The synthesis of 2-(3-chlorobenzyl)-6-(3,4-dimethylphenyl)pyridazin-3(2H)-one involves the reaction of 3,4-dimethylphenylhydrazine with 3-chlorobenzaldehyde in the presence of a base, followed by the cyclization of the resulting intermediate with ethyl acetoacetate. The final product is obtained after purification by recrystallization or column chromatography. The synthesis of 2-(3-chlorobenzyl)-6-(3,4-dimethylphenyl)pyridazin-3(2H)-one is relatively straightforward and can be achieved in moderate to high yields.
科学研究应用
2-(3-chlorobenzyl)-6-(3,4-dimethylphenyl)pyridazin-3(2H)-one has been extensively studied for its potential applications in medicinal chemistry, particularly in the development of novel anticancer agents. Several studies have shown that 2-(3-chlorobenzyl)-6-(3,4-dimethylphenyl)pyridazin-3(2H)-one exhibits potent antiproliferative activity against various cancer cell lines, including breast, lung, and colon cancer. Moreover, 2-(3-chlorobenzyl)-6-(3,4-dimethylphenyl)pyridazin-3(2H)-one has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. In addition to its anticancer properties, 2-(3-chlorobenzyl)-6-(3,4-dimethylphenyl)pyridazin-3(2H)-one has also been investigated for its potential use as an anti-inflammatory agent, with promising results.
属性
IUPAC Name |
2-[(3-chlorophenyl)methyl]-6-(3,4-dimethylphenyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O/c1-13-6-7-16(10-14(13)2)18-8-9-19(23)22(21-18)12-15-4-3-5-17(20)11-15/h3-11H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFYIQPPBNXIDMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC3=CC(=CC=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-chlorobenzyl)-6-(3,4-dimethylphenyl)pyridazin-3(2H)-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(Methylamino)ethyl]benzonitrile;hydrochloride](/img/structure/B2455959.png)

![8-allyl-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2455964.png)
![5-chloro-2,4-dihydroxy-6-methyl-3-[(2E,4E)-3-methyl-5-(1,2,6-trimethyl-5-oxocyclohex-3-en-1-yl)penta-2,4-dienyl]benzaldehyde](/img/structure/B2455965.png)

![[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2455967.png)

![5-chloro-6-hydroxy-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide](/img/structure/B2455970.png)
![Ethyl 4-[4-[(2-methoxy-5-nitrophenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2455971.png)
![[(8,8-dimethyl-2-oxo-4-phenyl-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetic acid](/img/structure/B2455973.png)
![N-cyano-N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-4-fluoro-3-nitroaniline](/img/structure/B2455975.png)
![6-[4-(3-cyclopentylpropanoyl)-1,4-diazepan-1-yl]-1,3-diisopropylpyrimidine-2,4(1H,3H)-dione](/img/structure/B2455976.png)

